molecular formula C18H19N3O4 B14949983 N-(2-ethoxyphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(2-ethoxyphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B14949983
M. Wt: 341.4 g/mol
InChI Key: KOYVIVSXXZVRBK-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenyl group, and a hydrazino-oxoacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-ethoxyphenyl isocyanate under controlled conditions to form the final product.

The reaction conditions for these steps generally include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 50-60°C).

    Catalysts: In some cases, acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amine group.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its hydrazino group may interact with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE
  • N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE

Uniqueness

N-(2-ETHOXYPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both ethoxy and methoxy groups, along with the hydrazino-oxoacetamide moiety, differentiates it from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H19N3O4/c1-3-25-16-10-5-4-9-15(16)20-17(22)18(23)21-19-12-13-7-6-8-14(11-13)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

KOYVIVSXXZVRBK-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.